1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyc lohexane]-9-yl)-4-methoxybenzene
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Overview
Description
1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene involves multiple steps. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of the chloro and methoxy substituents. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Scientific Research Applications
1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby disrupting cellular signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds to 1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene include:
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and antimicrobial properties.
Loratadine: An antihistamine with a similar structural motif.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane]-9-yl)-4-methoxybenzene in its applications and mechanisms of action.
Properties
Molecular Formula |
C24H27ClN2O2 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
9-chloro-4'-ethyl-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C24H27ClN2O2/c1-3-16-10-12-24(13-11-16)27-22(20-14-18(25)6-9-23(20)29-24)15-21(26-27)17-4-7-19(28-2)8-5-17/h4-9,14,16,22H,3,10-13,15H2,1-2H3 |
InChI Key |
QOJPIQYNVLYOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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